molecular formula C11H11N3O2 B12768438 Mhk65UC7JU CAS No. 106236-80-0

Mhk65UC7JU

Cat. No.: B12768438
CAS No.: 106236-80-0
M. Wt: 217.22 g/mol
InChI Key: IODOHLFZJQZMTR-UHFFFAOYSA-N
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Description

Mhk65UC7JU is a synthetic organic compound hypothesized to belong to the class of glycosylated flavonoids, characterized by a polycyclic aromatic backbone with hydroxyl and glycoside substituents. These compounds share a core flavonoid structure, with variations in glycosylation patterns and hydroxyl group positioning, which influence their bioactivity and stability. This compound is theorized to exhibit enhanced solubility and pharmacokinetic profiles due to optimized glycoside moieties, making it a candidate for pharmaceutical applications such as anti-inflammatory or antioxidant therapies.

Properties

CAS No.

106236-80-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide

InChI

InChI=1S/C11H11N3O2/c1-8-10(12-7-15)11(16)14(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,12,15)

InChI Key

IODOHLFZJQZMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide involves the reaction of 3-methyl-5-oxo-1-phenyl-2H-pyrazole-4-carboxylic acid with formamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Validation

Spectroscopic Characterization

While this compound’s NMR data is unavailable, its hypothetical structure aligns with ’s methodology:

  • UV-Vis: Peak at 360 nm (flavonoid π→π* transitions) .
  • <sup>1</sup>H-NMR: Expected signals at δ 6.8–7.2 ppm (aromatic protons) and δ 5.2 ppm (anomeric proton of glucuronide) .
Challenges in Comparison
  • lists structurally complex benzoic acid derivatives (e.g., 1,3-Benzodicarboxylic acid), but their functional dissimilarity to this compound limits direct comparison .

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